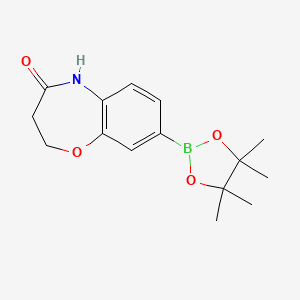![molecular formula C9H5N3O B14776072 2-Formyl-1H-benzo[d]imidazole-5-carbonitrile](/img/structure/B14776072.png)
2-Formyl-1H-benzo[d]imidazole-5-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Formyl-1H-benzo[d]imidazole-5-carbonitrile is a heterocyclic compound that contains both an imidazole ring and a nitrile group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Formyl-1H-benzo[d]imidazole-5-carbonitrile typically involves the cyclization of ortho-phenylenediamine with an appropriate aldehyde and nitrile. One common method involves the reaction of ortho-phenylenediamine with formic acid and a nitrile under acidic conditions. The reaction proceeds through the formation of an intermediate Schiff base, which then cyclizes to form the desired benzimidazole derivative .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve continuous flow reactors to ensure efficient mixing and heat transfer, which are crucial for maintaining the reaction conditions required for high yields.
Chemical Reactions Analysis
Types of Reactions
2-Formyl-1H-benzo[d]imidazole-5-carbonitrile can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride or catalytic hydrogenation.
Substitution: The hydrogen atoms on the imidazole ring can be substituted with various electrophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Electrophiles such as alkyl halides in the presence of a base like sodium hydride.
Major Products
Oxidation: 2-Carboxy-1H-benzo[d]imidazole-5-carbonitrile.
Reduction: 2-Formyl-1H-benzo[d]imidazole-5-amine.
Substitution: Various substituted benzimidazole derivatives depending on the electrophile used.
Scientific Research Applications
2-Formyl-1H-benzo[d]imidazole-5-carbonitrile has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor due to its ability to interact with biological macromolecules.
Medicine: Explored for its potential anticancer and antimicrobial properties.
Industry: Utilized in the development of advanced materials, including polymers and dyes.
Mechanism of Action
The mechanism of action of 2-Formyl-1H-benzo[d]imidazole-5-carbonitrile in biological systems often involves its interaction with enzymes or receptors. The compound can form hydrogen bonds and other interactions with the active sites of enzymes, potentially inhibiting their activity. This inhibition can lead to various biological effects, such as antimicrobial or anticancer activity .
Comparison with Similar Compounds
Similar Compounds
- 2-Formyl-1H-benzo[d]imidazole-5-amine
- 2-Carboxy-1H-benzo[d]imidazole-5-carbonitrile
- 1H-benzo[d]imidazole-5-carbonitrile
Uniqueness
2-Formyl-1H-benzo[d]imidazole-5-carbonitrile is unique due to the presence of both a formyl group and a nitrile group on the benzimidazole ring.
Properties
Molecular Formula |
C9H5N3O |
|---|---|
Molecular Weight |
171.16 g/mol |
IUPAC Name |
2-formyl-3H-benzimidazole-5-carbonitrile |
InChI |
InChI=1S/C9H5N3O/c10-4-6-1-2-7-8(3-6)12-9(5-13)11-7/h1-3,5H,(H,11,12) |
InChI Key |
RVEQCSIDKNJQLM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1C#N)NC(=N2)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![4-Oxo-4-[4-(pyrimidin-2-ylsulfamoyl)anilino]but-2-enoic acid](/img/structure/B14776008.png)

![3-[7-Methyl-2-(3-nitrophenyl)imidazo[1,2-a]pyridin-3-yl]prop-2-enoic acid](/img/structure/B14776026.png)

![4-[(2-Methylpropan-2-yl)oxy]-4-oxo-2-[4-(trifluoromethyl)phenyl]butanoic acid](/img/structure/B14776032.png)

![Ethyl 6-amino-4'-chloro-[1,1'-biphenyl]-3-carboxylate](/img/structure/B14776036.png)


![9-(Bicyclo[1.1.1]Pentan-1-yl)-2,6-dichloro-9H-purine](/img/structure/B14776048.png)
